molecular formula C10H11NO B14535752 Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy- CAS No. 62115-70-2

Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy-

Cat. No.: B14535752
CAS No.: 62115-70-2
M. Wt: 161.20 g/mol
InChI Key: FUEGDYYBMBLZNX-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-2,4-diene-7-carbonitrile, 6-methoxy- is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy- typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, suggesting that it may be synthesized primarily for research purposes rather than large-scale industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism by which bicyclo[420]octa-2,4-diene-7-carbonitrile, 6-methoxy- exerts its effects involves its interaction with specific molecular targets These interactions can influence various biochemical pathways, leading to the observed chemical and biological effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[42

Properties

CAS No.

62115-70-2

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

6-methoxybicyclo[4.2.0]octa-2,4-diene-7-carbonitrile

InChI

InChI=1S/C10H11NO/c1-12-10-5-3-2-4-8(10)6-9(10)7-11/h2-5,8-9H,6H2,1H3

InChI Key

FUEGDYYBMBLZNX-UHFFFAOYSA-N

Canonical SMILES

COC12C=CC=CC1CC2C#N

Origin of Product

United States

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